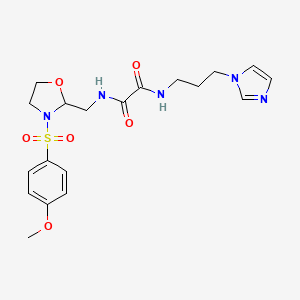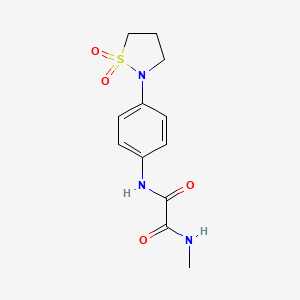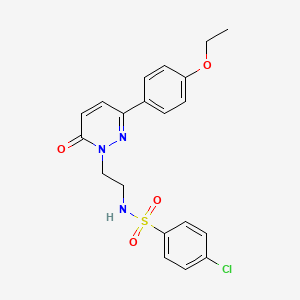![molecular formula C13H11N3O3S B2788812 4-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-3-nitrobenzaldehyde CAS No. 663206-27-7](/img/structure/B2788812.png)
4-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-3-nitrobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]aniline” is similar to the one you’re asking about . It has a molecular weight of 231.32 and is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “4-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]aniline” is 1S/C12H13N3S/c1-8-7-9(2)15-12(14-8)16-11-5-3-10(13)4-6-11/h3-7H,13H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.
Physical And Chemical Properties Analysis
“4-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]aniline” has a melting point of 162-164°C .
Applications De Recherche Scientifique
4-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-3-nitrobenzaldehyde has a wide range of applications in scientific research. It is used as a reagent for the detection of various substances, such as carbohydrates, proteins, and enzymes. It is also used in the synthesis of other compounds, such as heterocyclic compounds, and as a catalyst in various biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of 4-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-3-nitrobenzaldehyde is not well understood. However, it is believed that its unique structure allows it to interact with various substances and catalyze biochemical and physiological processes. It is also believed that its structure allows it to be used as a reagent for the detection of various substances.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that it can interact with various substances and catalyze biochemical and physiological processes. It has also been shown to inhibit the growth of certain bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-3-nitrobenzaldehyde in laboratory experiments include its ease of synthesis, its low cost, and its ability to interact with various substances and catalyze biochemical and physiological processes. The limitations of using this compound in laboratory experiments include its lack of specificity and its potential toxicity.
Orientations Futures
The potential future directions of research involving 4-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-3-nitrobenzaldehyde include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development. Additionally, further research into its potential toxicity and its potential use as a reagent for the detection of various substances could be beneficial. Finally, further research into its potential use as a catalyst in various biochemical and physiological processes could be beneficial.
Méthodes De Synthèse
4-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-3-nitrobenzaldehyde is synthesized from 4-nitrobenzaldehyde by a process known as the Wittig reaction. In this process, the aldehyde group of 4-nitrobenzaldehyde is converted to an alkene by the addition of a phosphonium salt and a base. The alkene is then reacted with a phosphorane to form the desired product. This process is relatively simple and can be carried out using commercially available reagents.
Safety and Hazards
Propriétés
IUPAC Name |
4-(4,6-dimethylpyrimidin-2-yl)sulfanyl-3-nitrobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S/c1-8-5-9(2)15-13(14-8)20-12-4-3-10(7-17)6-11(12)16(18)19/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGRXIXHGGPRHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC2=C(C=C(C=C2)C=O)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2788729.png)
![N-(4-chloro-3-(trifluoromethyl)phenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2788731.png)
![1-{1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-3-[(oxolan-2-yl)methyl]urea](/img/structure/B2788734.png)


![N-(1-Cyanocyclohexyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylpropanamide](/img/structure/B2788740.png)
![4-Azaspiro[2.5]octan-6-OL hcl](/img/structure/B2788741.png)
![2-([1,1'-Biphenyl]-4-ylcarboxamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2788743.png)
![N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-({6-phenylthieno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2788745.png)
![4-[(3,5-dichloroanilino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2788748.png)

![(E)-4-(Dimethylamino)-N-[(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]but-2-enamide](/img/structure/B2788750.png)
![ethyl 2-(2-phenyl-2-(1H-pyrrol-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2788751.png)
![7-(2-Pyrrol-1-ylbenzoyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2788752.png)